1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea
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Overview
Description
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes both a benzotriazole and a dimethylphenyl group, suggests potential utility in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the reaction of 3,4-dimethylaniline with 1-methyl-1H-benzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-(1H-benzotriazol-5-yl)urea: Lacks the methyl group on the benzotriazole ring.
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-4-yl)urea: Methyl group positioned differently on the benzotriazole ring.
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzimidazol-5-yl)urea: Benzimidazole ring instead of benzotriazole.
Uniqueness
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is unique due to the specific positioning of the methyl group on the benzotriazole ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-5-12(8-11(10)2)17-16(22)18-13-6-7-15-14(9-13)19-20-21(15)3/h4-9H,1-3H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKUNKPKNGMEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(N=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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